molecular formula C9H4ClF3N4O2 B11789442 2-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid

2-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11789442
M. Wt: 292.60 g/mol
InChI Key: VOOGKJXCQNPXHR-UHFFFAOYSA-N
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Description

2-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the chlorination of pyridine derivatives, followed by the introduction of a trifluoromethyl group through nucleophilic substitution. The final step often involves the formation of the triazole ring via cycloaddition reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloropyridine and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent modulator of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropyridin-2-yl)acetic acid
  • 3-(Trifluoromethyl)pyridine
  • 1,2,3-Triazole derivatives

Uniqueness

Compared to similar compounds, 2-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid stands out due to its unique combination of functional groups. The presence of both chloropyridine and trifluoromethyl groups, along with the triazole ring, imparts distinct chemical properties and enhances its versatility in various applications.

Properties

Molecular Formula

C9H4ClF3N4O2

Molecular Weight

292.60 g/mol

IUPAC Name

2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H4ClF3N4O2/c10-4-2-1-3-14-7(4)17-15-5(8(18)19)6(16-17)9(11,12)13/h1-3H,(H,18,19)

InChI Key

VOOGKJXCQNPXHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N2N=C(C(=N2)C(F)(F)F)C(=O)O)Cl

Origin of Product

United States

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